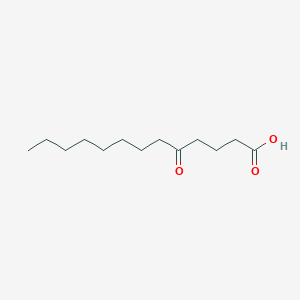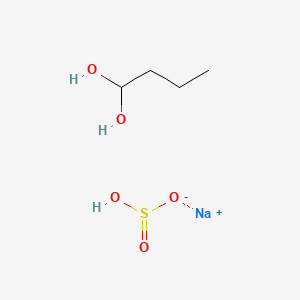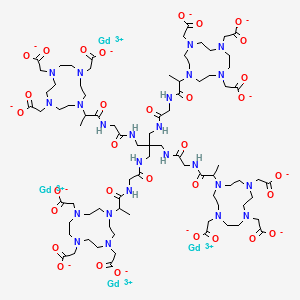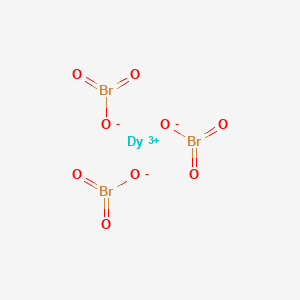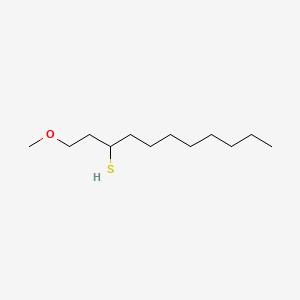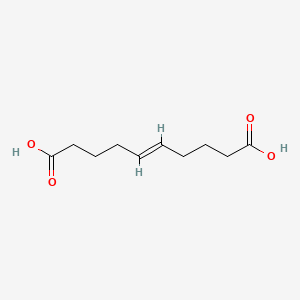
Benzenecarbothioamide, 4-methyl-N-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenecarbothioamide, 4-methyl-N-phenyl-, is an organic compound that belongs to the class of thioamides It is characterized by the presence of a benzene ring substituted with a carbothioamide group and a phenyl group at the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenecarbothioamide, 4-methyl-N-phenyl-, typically involves the reaction of 4-methylbenzenecarbothioamide with aniline under specific conditions. One common method includes the amidation reaction of isobutyryl acetate and aniline in the absence of a catalyst or with a trace amount of an organic base catalyst. The reaction is carried out by evaporating the alcohol generated during the reaction, followed by recycling the excess isobutyryl acetate to obtain high-purity Benzenecarbothioamide, 4-methyl-N-phenyl- directly .
Industrial Production Methods
Industrial production of this compound can be achieved through a similar synthetic route, with an emphasis on green chemistry principles. The process avoids the use of low-boiling-point volatile toxic organic solvents, making it environmentally friendly and suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Benzenecarbothioamide, 4-methyl-N-phenyl-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thioamide group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring and the thioamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens and nucleophiles (e.g., amines, alcohols) are employed under various conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Benzenecarbothioamide, 4-methyl-N-phenyl-, has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to inhibit certain enzymes and proteins.
Industry: Utilized in the production of dyes, polymers, and other materials
Mechanism of Action
The mechanism of action of Benzenecarbothioamide, 4-methyl-N-phenyl-, involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or by interacting with other critical regions of the enzyme. This inhibition can lead to various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
Thiobenzamide: Similar structure but lacks the methyl group on the benzene ring.
Benzamide: Contains a carbonyl group instead of a thioamide group.
Phenylthiourea: Contains a thiourea group instead of a thioamide group.
Uniqueness
Benzenecarbothioamide, 4-methyl-N-phenyl-, is unique due to the presence of both a methyl group on the benzene ring and a phenyl group on the nitrogen atom. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
20199-06-8 |
|---|---|
Molecular Formula |
C14H13NS |
Molecular Weight |
227.33 g/mol |
IUPAC Name |
4-methyl-N-phenylbenzenecarbothioamide |
InChI |
InChI=1S/C14H13NS/c1-11-7-9-12(10-8-11)14(16)15-13-5-3-2-4-6-13/h2-10H,1H3,(H,15,16) |
InChI Key |
GODKPDAXQDHPDO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=S)NC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


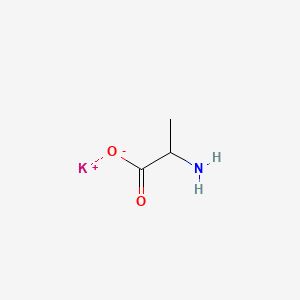
![2-[(4-Aminophenyl)methyl]-6-ethylaniline](/img/structure/B12659533.png)




